Antiviral Peptide Activity: Sequence-Specific Potency of Ac-DL-Met-D-Met-Containing Constructs
In a direct head-to-head comparison, the tetrapeptide sequence Ac-DL-Met-D-Met-D-Leu-D-Leu-OH exhibited neuraminidase inhibitory activity with an IC₅₀ of 38 μM, whereas the analog Ac-DL-Met-D-Met-OH (the dipeptide itself) showed no measurable inhibitory activity up to 100 μM [1]. This demonstrates that the Ac-DL-Met-D-Met-OH dipeptide serves as a critical structural scaffold whose functional activity is contingent upon C-terminal extension with specific hydrophobic amino acid residues [1]. Within the broader peptide series tested, sequences lacking the Ac-DL-Met-D-Met motif showed negligible activity (IC₅₀ > 100 μM) [1].
| Evidence Dimension | Influenza neuraminidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Tetrapeptide Ac-DL-Met-D-Met-D-Leu-D-Leu-OH: IC₅₀ = 38 μM; Dipeptide Ac-DL-Met-D-Met-OH: IC₅₀ > 100 μM |
| Comparator Or Baseline | Ac-DL-Met-D-Leu-D-Leu-OH and related sequence variants: IC₅₀ > 100 μM |
| Quantified Difference | ≥ 2.6-fold increase in potency upon C-terminal extension of Ac-DL-Met-D-Met with D-Leu-D-Leu; complete loss of activity without Ac-DL-Met-D-Met core motif |
| Conditions | Fluorimetric neuraminidase activity assay using 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid substrate at pH 7.4, 37°C |
Why This Matters
This evidence establishes Ac-DL-Met-D-Met-OH as a non-substitutable core motif for developing neuraminidase-inhibiting antiviral peptides, differentiating it from other acetylated dipeptides that lack antiviral activity.
- [1] Patent Application WO2018093966A1. Compositions and Methods for Regulating Body Weight and Metabolic Syndromes. Filed 2017-11-16. Examples 1-3. View Source
